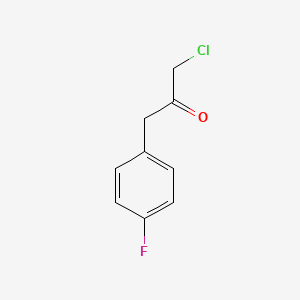

1-Chloro-3-(4-fluorophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXDUAWJIMUJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 4 Fluorophenyl Propan 2 One

Classical Synthetic Approaches

The traditional synthesis of 1-Chloro-3-(4-fluorophenyl)propan-2-one and related arylketones relies on well-established organic reactions. These methods, while effective, often involve multi-step processes and require careful control of reaction conditions to achieve desired selectivity and yield.

Friedel-Crafts Acylation Strategies for Arylketones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary strategy for creating the carbon skeleton of the target molecule's precursor. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as fluorobenzene (B45895), with an acylating agent in the presence of a Lewis acid catalyst. chemistrysteps.com

The general mechanism commences with the formation of a complex between the Lewis acid (commonly aluminum chloride, AlCl₃) and the acylating agent, usually an acyl chloride or anhydride (B1165640). This complex then generates a highly electrophilic acylium ion, which is resonance-stabilized. The arene attacks the acylium ion, leading to the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting material, which prevents poly-acylation. chemistrysteps.com

For the synthesis of a precursor to 1-Chloro-3-(4-fluorophenyl)propan-2-one, one could envision the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. However, a more common route involves first synthesizing the aryl acetic acid derivative. For example, 4-fluorophenylacetic acid can be prepared and then converted to its acid chloride. Reaction of this acid chloride with a suitable C1 synthon, or a multi-step process, would lead to the desired propanone skeleton, which can then be chlorinated. Alternative "greener" methodologies for Friedel-Crafts acylation have also been developed, using reagents like methanesulfonic anhydride to promote the reaction with carboxylic acids, thereby minimizing metallic and halogenated waste. acs.org

Table 1: Common Lewis Acids and Acylating Agents in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Acylating Agent | Typical Application |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Chlorides, Anhydrides | General synthesis of aryl ketones. nih.govchemistrysteps.com |

| Iron(III) Chloride (FeCl₃) | Acyl Chlorides | A milder alternative to AlCl₃. |

| Zinc Chloride (ZnCl₂) | Acyl Chlorides | Used for activated aromatic rings. |

Halogenation Reactions and Selective Chlorination

Once the precursor ketone, 3-(4-fluorophenyl)propan-2-one, is obtained, the next critical step is the selective introduction of a chlorine atom at the α-position to the carbonyl group. The direct α-chlorination of ketones is a fundamental transformation, though it can present challenges such as controlling the degree of halogenation and the regioselectivity in unsymmetrical ketones. arkat-usa.orgmdpi.com

A variety of reagents have been developed for this purpose. Classically, chlorine gas or sulfuryl chloride (SO₂Cl₂) have been used, often under acidic conditions or photochemical initiation. arkat-usa.orgpitt.edu However, these methods can lead to polychlorinated byproducts. arkat-usa.org To improve selectivity, milder and more targeted chlorinating agents are often employed.

Modern methods offer greater control. For instance, α-chlorination can be achieved by treating the ketone with lithium diisopropylamide (LDA) to form the kinetic enolate, followed by quenching with a positive chlorine source like p-toluenesulfonyl chloride (TsCl). pitt.edu This approach typically results in monochlorination at the less substituted α-position. pitt.edu Other effective reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid. pitt.edu A mild and efficient method uses acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN), which shows high chemo- and regioselectivity, even for activated aromatic substrates. arkat-usa.org

Table 2: Selected Reagents for α-Chlorination of Ketones

| Reagent(s) | Key Features | Reference(s) |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Common, powerful chlorinating agent. | pitt.edugoogle.com |

| p-Toluenesulfonyl Chloride (TsCl) / LDA | Selective for monochlorination at the kinetic position. | pitt.edu |

| Acetyl Chloride / Ceric Ammonium Nitrate (CAN) | Mild, efficient, and highly chemoselective. | arkat-usa.org |

Alternative Synthetic Routes from Precursors

Beyond the direct acylation and chlorination sequence, alternative pathways exist for constructing α-haloketones. These routes often build the molecule from different starting materials or rearrange precursors to form the desired product. α-haloketones are valuable intermediates in the synthesis of many organic compounds, including various heterocycles. nih.gov

One established method is the Arndt-Eistert synthesis, which can be adapted to produce α-chloroketones. This involves converting a carboxylic acid, such as 4-fluorophenylacetic acid, into its corresponding acid chloride. Reaction with diazomethane (B1218177) yields an α-diazoketone, which is then treated with hydrogen chloride (HCl) to produce the final α-chloroketone, 1-Chloro-3-(4-fluorophenyl)propan-2-one. acs.org This method is particularly useful for adding a chloromethyl ketone moiety to a carboxylic acid.

Another approach involves the use of Weinreb amides. A chemoselective addition of a halomethyllithium carbenoid (LiCH₂Cl) to the N-methoxy-N-methylamide of 4-fluorophenylacetic acid can yield the target α-chloroketone directly. organic-chemistry.org The stability of the tetrahedral intermediate formed with the Weinreb amide prevents a second addition of the carbenoid, a common side reaction with other esters. organic-chemistry.org α-Amino ketones, which can be synthesized via nucleophilic substitution of α-haloketones, are also important precursors in many syntheses, highlighting the central role of compounds like 1-Chloro-3-(4-fluorophenyl)propan-2-one as synthetic building blocks. rsc.org

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have provided more sophisticated and efficient tools for the synthesis of complex molecules. These methodologies offer improvements in terms of selectivity, efficiency, and safety.

Enantioselective Synthesis of Chiral Analogs and Potential Pathways

While 1-Chloro-3-(4-fluorophenyl)propan-2-one is not chiral, the development of enantioselective methods is crucial for synthesizing chiral analogs, which are of significant interest in medicinal chemistry. Such methods aim to create a specific stereoisomer of a molecule that contains a stereocenter. Potential chiral analogs of the target compound could feature a substituent at the C1 or C3 position.

Catalytic enantioselective methods for preparing chiral α-quaternary ketones and aldehydes have been developed using simple carboxylic acid starting materials. nih.govunc.edu These reactions often proceed via acyl substitution with chiral nucleophiles formed in situ. Another powerful strategy is the enantioselective α-arylation of ketones, which can be achieved through semipinacol rearrangement catalyzed by chiral cobalt-salen complexes. st-andrews.ac.uk This provides access to enantioenriched α-aryl ketones.

For the direct asymmetric α-chlorination of carbonyl compounds, organocatalysis has emerged as a powerful tool. Chiral catalysts can facilitate the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce chiral α-chloroketones. researchgate.net Similarly, palladium-catalyzed asymmetric arylation of α-keto imines offers a pathway to chiral α-amino ketones, which are structurally related to the target compound. nih.gov These advanced methods provide potential pathways to synthesize chiral derivatives of 1-Chloro-3-(4-fluorophenyl)propan-2-one with high stereocontrol.

Table 3: Examples of Advanced Enantioselective Methodologies

| Methodology | Catalyst/Reagent Type | Target Chiral Scaffold | Reference(s) |

|---|---|---|---|

| Asymmetric Arylation | Chiral Palladium Complex | α-Amino Ketones | nih.gov |

| Semipinacol Rearrangement | Chiral Cobalt-Salen Complex | α-Aryl Ketones | st-andrews.ac.uk |

| Decarboxylative Chlorination | Organocatalyst | α-Chloroketones | researchgate.net |

Continuous Flow Synthesis Techniques and Optimization

Continuous flow chemistry has revolutionized the synthesis of many chemical intermediates by offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and easier scalability. rsc.org

The synthesis of ketones and their derivatives is well-suited for flow chemistry. For example, the reaction of organolithium reagents with acid chlorides to produce ketones can be performed in a flow reactor, which minimizes the formation of tertiary alcohol byproducts that often plague batch reactions. rsc.orgrsc.org Similarly, the synthesis of ketones from carbon dioxide and organometallic reagents is more efficient under continuous flow conditions. researchgate.netnih.gov

A multistep continuous flow process has been developed for the synthesis of α-haloketones from N-protected amino acids. acs.org This process involves the in-situ generation and use of diazomethane in a tube-in-tube reactor, a hazardous reagent that is much safer to handle in small, continuous quantities. The diazomethane reacts with a mixed anhydride to form an α-diazoketone, which is then immediately converted to the α-chloroketone with anhydrous HCl. acs.org This integrated system eliminates the need to store or transport diazomethane and can produce α-haloketones in high yield without racemization. acs.org Such a strategy could be adapted for the large-scale, safe, and efficient production of 1-Chloro-3-(4-fluorophenyl)propan-2-one.

Catalytic Approaches to Compound Formation

The formation of 1-Chloro-3-(4-fluorophenyl)propan-2-one can be envisioned as a two-stage process: the synthesis of the parent ketone, 3-(4-fluorophenyl)propan-2-one, and its subsequent chlorination. Catalytic methods are pivotal in both stages to ensure efficiency and selectivity.

One potential catalytic route to the precursor, 3-(4-fluorophenyl)propan-2-one, is through a Friedel-Crafts acylation reaction. sigmaaldrich.comchemistrysteps.combyjus.comorganic-chemistry.org This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. In this case, fluorobenzene could be reacted with chloroacetone (B47974) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired ketone. The catalyst plays a crucial role in activating the acylating agent.

Alternatively, modern cross-coupling reactions offer a catalytic pathway. For instance, an electrochemical arylation of chloroacetone with a suitable 4-fluorophenyl source, catalyzed by a nickel complex, presents a contemporary approach to forming the carbon-carbon bond, yielding 1-aryl-2-propanones. mdma.ch

Once the precursor ketone, 3-(4-fluorophenyl)propan-2-one, is obtained, the next step is the regioselective chlorination at the α-position to the carbonyl group. A notable catalytic approach for this transformation is the enantioselective nucleophilic α-chlorination. A recent study has demonstrated the use of a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve this, employing sodium chloride (NaCl) as an inexpensive and green chlorine source. nih.gov This method is particularly significant as it offers control over the stereochemistry of the final product. Other organocatalytic methods for the α-chlorination of 1,3-dicarbonyl compounds have also been explored, which could potentially be adapted for this synthesis. mdpi.com

Analysis of Starting Materials and Reagent Selection

The selection of appropriate starting materials and reagents is critical for a successful synthesis. For the Friedel-Crafts approach to the precursor ketone, the primary starting materials would be:

Fluorobenzene: This serves as the aromatic core of the molecule.

Chloroacetone: This acts as the acylating agent to introduce the propan-2-one moiety.

Aluminum Chloride (AlCl₃): This is a common and effective Lewis acid catalyst for Friedel-Crafts reactions.

For the subsequent α-chlorination of 3-(4-fluorophenyl)propan-2-one, the choice of chlorinating agent and catalyst is paramount.

Chlorinating Agent: While traditional methods might use harsher reagents, modern catalytic approaches favor milder and more selective options. Sodium chloride (NaCl) in a catalytic system represents a green and safe choice. nih.gov Other reagents like N-chlorosuccinimide (NCS) are also commonly used in organocatalytic chlorinations. mdpi.com

Catalyst: For enantioselective chlorination, a chiral catalyst is necessary. Chiral thiourea derivatives have proven effective in this regard. nih.gov For non-chiral catalytic chlorination, various other catalysts could be explored, though specific examples for this substrate are not readily available in the literature.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is essential to maximize the yield and purity of 1-Chloro-3-(4-fluorophenyl)propan-2-one.

For the Friedel-Crafts acylation to synthesize the precursor, key parameters to consider include:

Temperature: These reactions are often initiated at low temperatures and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Solvent: An inert solvent, such as dichloromethane (B109758) or carbon disulfide, is typically used.

Stoichiometry: The molar ratio of the reactants and catalyst needs to be carefully controlled to avoid side reactions.

For the α-chlorination step, the optimization will depend on the chosen method. In the case of the catalytic enantioselective chlorination using NaCl, the following conditions are crucial:

Catalyst Loading: The amount of the chiral thiourea catalyst will influence the reaction rate and enantioselectivity.

Phase-Transfer System: The use of a biphasic system (e.g., an organic solvent and an aqueous solution of NaCl) is integral to the reaction mechanism.

Temperature and Reaction Time: These parameters will need to be fine-tuned to achieve high conversion and selectivity.

Below are hypothetical data tables illustrating potential reaction conditions and yields based on general literature for similar transformations.

Table 1: Hypothetical Conditions for Friedel-Crafts Acylation of Fluorobenzene

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chloroacetone | AlCl₃ | CS₂ | 0 to 25 | 4 | 65 |

| 2 | Chloroacetone | FeCl₃ | DCM | 25 | 6 | 55 |

Table 2: Hypothetical Conditions for Catalytic α-Chlorination of 3-(4-fluorophenyl)propan-2-one

| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaCl (aq) | Chiral Thiourea | Toluene | 25 | 24 | 85 |

| 2 | NCS | Proline | CH₃CN | 0 | 12 | 70 |

It is important to note that these are illustrative examples, and actual experimental conditions would require empirical optimization to achieve the best results for the synthesis of 1-Chloro-3-(4-fluorophenyl)propan-2-one.

Chemical Transformations and Reactivity of 1 Chloro 3 4 Fluorophenyl Propan 2 One

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 1-Chloro-3-(4-fluorophenyl)propan-2-one is susceptible to nucleophilic attack, a characteristic feature of α-haloketones. The presence of the adjacent carbonyl group activates the α-carbon towards substitution, making it more reactive than a typical alkyl chloride.

Kinetics and Thermodynamics of Substitution Pathways

The thermodynamics of the substitution are dictated by the relative bond strengths of the C-Cl bond being broken and the new C-nucleophile bond being formed, as well as solvation effects. In general, the formation of a stronger bond with the incoming nucleophile will favor the products.

Influence of Nucleophile Identity on Reaction Outcome

The identity of the nucleophile plays a crucial role in the outcome of the reaction. A wide range of nucleophiles can displace the chloride ion, leading to a variety of functionalized products.

Hantzsch Thiazole (B1198619) Synthesis: A notable example of a nucleophilic substitution reaction involving α-haloketones is the Hantzsch thiazole synthesis. In this reaction, an α-haloketone reacts with a thiourea (B124793) derivative to form a thiazole ring system. While a specific example with 1-Chloro-3-(4-fluorophenyl)propan-2-one is not detailed in the provided search results, the reaction of the structurally similar 4-fluorophenacylbromide with 3-chloro-2-methylphenylthiourea to yield N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrates this transformation. mdpi.com This suggests that 1-Chloro-3-(4-fluorophenyl)propan-2-one would react analogously with various thioureas to produce substituted 4-(4-fluorobenzyl)-1,3-thiazol-2-amines.

| Nucleophile (Thiourea Derivative) | Expected Product (Thiazole Derivative) |

| Thiourea | 4-(4-fluorobenzyl)-1,3-thiazol-2-amine |

| N-Methylthiourea | N-methyl-4-(4-fluorobenzyl)-1,3-thiazol-2-amine |

| N-Phenylthiourea | N-phenyl-4-(4-fluorobenzyl)-1,3-thiazol-2-amine |

Other Nucleophiles: Other common nucleophiles such as amines, alkoxides, and thiolates are also expected to react with 1-Chloro-3-(4-fluorophenyl)propan-2-one to yield the corresponding α-substituted ketones. For instance, reaction with an amine would lead to an α-aminoketone, while reaction with a methoxide (B1231860) ion would yield an α-methoxyketone. The reaction with stronger, bulkier bases may lead to elimination reactions as a competing pathway.

Reduction Reactions of the Ketone Functionality

The ketone group in 1-Chloro-3-(4-fluorophenyl)propan-2-one can be reduced to a secondary alcohol, providing access to 1-Chloro-3-(4-fluorophenyl)propan-2-ol and its derivatives.

Selective Reduction to Alcohols

The selective reduction of the ketone in the presence of the chloro-substituent can be achieved using various hydride-donating reagents.

Asymmetric Reduction: For the synthesis of enantiomerically enriched alcohols, asymmetric reduction methods are employed. Catalytic systems, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) or ruthenium-based transfer hydrogenation catalysts, are effective for the enantioselective reduction of prochiral ketones. researchgate.netacs.orgnih.govrsc.org The choice of catalyst and reaction conditions determines the stereochemical outcome of the reduction. While specific studies on the asymmetric reduction of 1-Chloro-3-(4-fluorophenyl)propan-2-one are not available, these general methods are applicable.

| Catalyst System | Expected Outcome |

| (R)-CBS catalyst with a borane (B79455) source | Enantioselective formation of (S)-1-Chloro-3-(4-fluorophenyl)propan-2-ol |

| (S)-CBS catalyst with a borane source | Enantioselective formation of (R)-1-Chloro-3-(4-fluorophenyl)propan-2-ol |

| Ruthenium-based chiral catalysts (e.g., RuCl2(R,R)-TsDPEN) with a hydrogen donor | Asymmetric transfer hydrogenation to yield an enantiomerically enriched alcohol |

Reductive Amination Strategies

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. This process involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.educommonorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net These reagents are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone. The reaction can be performed with ammonia (B1221849) to yield a primary amine, or with primary and secondary amines to afford secondary and tertiary amines, respectively.

| Amine | Reducing Agent | Expected Product |

| Ammonia (NH3) | NaBH3CN | 3-(4-fluorophenyl)-1-chloropropan-2-amine |

| Methylamine (CH3NH2) | NaBH(OAc)3 | N-methyl-3-(4-fluorophenyl)-1-chloropropan-2-amine |

| Dimethylamine ((CH3)2NH) | NaBH3CN | N,N-dimethyl-3-(4-fluorophenyl)-1-chloropropan-2-amine |

Oxidation Reactions

The oxidation of 1-Chloro-3-(4-fluorophenyl)propan-2-one can proceed through different pathways depending on the oxidizing agent and reaction conditions.

Baeyer-Villiger Oxidation: One of the characteristic reactions of ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. organic-chemistry.orgwikipedia.orgyoutube.comadichemistry.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For 1-Chloro-3-(4-fluorophenyl)propan-2-one, the two groups are the chloromethyl group (-CH2Cl) and the 4-fluorobenzyl group (-CH2C6H4F). Based on the general migratory aptitude trends, the 4-fluorobenzyl group, being a primary alkyl group attached to an aryl ring, would be expected to migrate in preference to the chloromethyl group. This would lead to the formation of 4-fluorobenzyl chloroacetate.

| Oxidizing Agent | Expected Product |

| m-CPBA | 4-fluorobenzyl chloroacetate |

| Peroxyacetic acid | 4-fluorobenzyl chloroacetate |

Oxidation of the Carbonyl Group

The carbonyl group of 1-Chloro-3-(4-fluorophenyl)propan-2-one can be oxidized to form an ester through the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The reaction proceeds via the formation of a Criegee intermediate, followed by the migration of one of the adjacent carbon groups to the oxygen atom. numberanalytics.comsmartstartinstitute.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organicchemistrytutor.com In the case of 1-Chloro-3-(4-fluorophenyl)propan-2-one, the two groups are the chloromethyl group (-CH2Cl) and the 4-fluorobenzyl group (-CH2-C6H4F). Due to the presence of the electron-withdrawing chlorine atom, the chloromethyl group has a reduced migratory aptitude compared to the 4-fluorobenzyl group. Therefore, the migration of the 4-fluorobenzyl group is favored, leading to the formation of 4-fluorobenzyl chloroacetate.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Migrating Group | Product |

| 4-Fluorobenzyl (favored) | 4-Fluorobenzyl chloroacetate |

| Chloromethyl (disfavored) | Chloromethyl 2-(4-fluorophenyl)acetate |

The reaction is typically carried out under mild conditions to avoid side reactions. ddugu.ac.in The presence of the electron-withdrawing fluorine atom on the phenyl ring may slightly decrease the migratory aptitude of the 4-fluorobenzyl group compared to an unsubstituted benzyl (B1604629) group.

Oxidation of Other Functional Groups within Derivatives

Derivatives of 1-Chloro-3-(4-fluorophenyl)propan-2-one can undergo further oxidation reactions depending on the newly introduced functional groups. For instance, if the ketone is first reduced to a secondary alcohol, forming 1-chloro-3-(4-fluorophenyl)propan-2-ol, the resulting hydroxyl group can be oxidized.

Furthermore, derivatives formed through reactions at the α-carbon or the carbonyl carbon can introduce other oxidizable functionalities. For example, if the chlorine atom is substituted by a nucleophile containing a susceptible group, subsequent oxidation can be performed on that part of the molecule.

Further Functional Group Interconversions and Derivatization

1-Chloro-3-(4-fluorophenyl)propan-2-one is a valuable precursor for the synthesis of various derivatives through functional group interconversions. The presence of the reactive α-chloro ketone moiety allows for a range of nucleophilic substitution and condensation reactions.

One of the most significant applications of α-halo ketones is in the synthesis of heterocyclic compounds. For example, in the Hantzsch thiazole synthesis, an α-halo ketone reacts with a thioamide to form a thiazole ring. scribd.com In the case of 1-Chloro-3-(4-fluorophenyl)propan-2-one, reaction with thiourea would yield 2-amino-4-(4-fluorobenzyl)thiazole. This reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, followed by cyclization and dehydration. researchgate.net

The general scheme for the Hantzsch thiazole synthesis is as follows:

Step 1: Nucleophilic attack of the sulfur atom of the thiourea on the α-carbon bearing the chlorine atom, displacing the chloride ion.

Step 2: Intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon.

Step 3: Dehydration of the resulting intermediate to form the aromatic thiazole ring.

Table 2: Heterocyclic Derivatives from 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Reactant | Product | Heterocyclic System |

| Thiourea | 2-Amino-4-(4-fluorobenzyl)thiazole | Thiazole |

| Substituted Thioamides | Substituted Thiazoles | Thiazole |

| Amidines | Substituted Imidazoles | Imidazole |

Another important reaction is the Darzens condensation, where the α-chloro ketone reacts with an aldehyde or another ketone in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone). wikipedia.org The reaction of 1-Chloro-3-(4-fluorophenyl)propan-2-one with an aldehyde, for instance, would proceed via the formation of an enolate at the carbon adjacent to the carbonyl group, which then acts as a nucleophile.

Mechanistic Studies of Key Chemical Reactions

The chemical transformations of 1-Chloro-3-(4-fluorophenyl)propan-2-one are governed by well-established reaction mechanisms.

Favorskii Rearrangement:

Under basic conditions, α-chloro ketones like 1-Chloro-3-(4-fluorophenyl)propan-2-one can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. wikipedia.orgscienceinfo.com The most widely accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.com

The key steps of the cyclopropanone mechanism are:

Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon of the 4-fluorobenzyl group) to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a strained cyclopropanone intermediate.

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion. The ring opening is regioselective, favoring the formation of the more stable carbanion. In this case, cleavage would occur to place the negative charge on the carbon substituted with the 4-fluorophenyl group, which can stabilize the charge through resonance and inductive effects.

Protonation: Protonation of the carbanion yields the final carboxylic acid derivative.

If an alkoxide is used as the base, the product will be an ester. wikipedia.org An alternative, the pseudo-Favorskii rearrangement, can occur in cases where enolate formation is not possible. scienceinfo.com

Hantzsch Thiazole Synthesis:

The mechanism of the Hantzsch thiazole synthesis involving 1-Chloro-3-(4-fluorophenyl)propan-2-one and thiourea begins with the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the chlorine atom in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea derivative attacks the carbonyl carbon. The final step is a dehydration of the cyclic intermediate to form the aromatic thiazole ring. The reaction is driven by the formation of the stable aromatic heterocyclic system.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 1-Chloro-3-(4-fluorophenyl)propan-2-one allows it to be a starting point for the synthesis of intricate molecular architectures. The chlorine atom provides a reactive site for nucleophilic substitution, while the ketone's carbonyl group can undergo a variety of transformations, including reduction and condensation reactions.

A significant application is its role as a potential precursor in the synthesis of substituted amphetamines, such as 4-Fluoroamphetamine (4-FA). ljmu.ac.ukwikipedia.org The synthesis of 4-FA often proceeds through a 1-(4-fluorophenyl)propan-2-one intermediate. ljmu.ac.uk The chloro-substituted variant, 1-Chloro-3-(4-fluorophenyl)propan-2-one, can be readily converted to the same core structure. A common synthetic route involves the reductive amination of the ketone. In this process, the ketone is reacted with ammonia (B1221849) or an ammonia source to form an imine, which is then reduced to the corresponding amine, yielding the final amphetamine structure. This transformation highlights the utility of the compound in constructing psychoactive research chemicals and other complex phenethylamine (B48288) derivatives. wikipedia.orgcaymanchem.com

| Precursor | Key Transformation | Product |

|---|---|---|

| 1-(4-fluorophenyl)propan-2-one (derived from the chloro-precursor) | Reductive Amination | 4-Fluoroamphetamine (4-FA) |

Intermediate in the Development of Pharmaceutical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. 1-Chloro-3-(4-fluorophenyl)propan-2-one is an ideal intermediate for developing such scaffolds due to its inherent reactivity and the desirable properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.gov

The thiazole (B1198619) ring is considered a "privileged scaffold" in drug discovery, appearing in numerous clinically used pharmaceuticals. nih.gov As detailed further in section 4.4, 1-Chloro-3-(4-fluorophenyl)propan-2-one is a direct precursor to 4-((4-fluorophenyl)methyl)thiazole derivatives. These structures serve as foundational scaffolds for developing new therapeutic agents. For instance, various 2-aminothiazole (B372263) derivatives have been investigated for their potential in treating neurodegenerative conditions like prion diseases. nih.gov The synthesis allows for the straightforward attachment of the (4-fluorophenyl)methyl group to the thiazole core, which can then be further functionalized to explore structure-activity relationships and optimize for therapeutic efficacy. nih.govnih.gov

Application in Agrochemical Synthesis

The development of effective fungicides is crucial for modern agriculture. Many of the most potent fungicides are based on a triazole heterocyclic core. 1-Chloro-3-(4-fluorophenyl)propan-2-one serves as a valuable building block for synthesizing analogs of important triazole fungicides like Prothioconazole. researchgate.netgoogle.com

The synthesis of these fungicides often involves the reaction of a substituted α-haloketone with 1,2,4-triazole, followed by further reactions to introduce the final structural components. google.comgoogleapis.com The 4-fluorophenyl group is a common moiety in modern agrochemicals, valued for its electronic properties and metabolic stability. Using 1-Chloro-3-(4-fluorophenyl)propan-2-one, chemists can synthesize a key intermediate where the triazole ring is attached to the propanone backbone. Subsequent reaction with a suitable Grignard reagent, such as 2-chlorobenzyl magnesium chloride, would complete the core structure of a Prothioconazole analog. This synthetic flexibility allows for the creation of new derivatives to combat fungicide resistance and improve efficacy. researchgate.netgoogle.com

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product Class |

|---|---|---|---|

| 1-Chloro-3-(4-fluorophenyl)propan-2-one | 1,2,4-Triazole | 1-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one | Triazole Fungicides |

Formation of Novel Heterocyclic Systems

One of the most powerful applications of α-haloketones like 1-Chloro-3-(4-fluorophenyl)propan-2-one is in the synthesis of heterocyclic compounds. The bifunctional nature of the molecule—an electrophilic carbonyl carbon and an electrophilic carbon bearing the halogen—makes it an ideal substrate for condensation reactions with various nucleophiles to form rings.

A classic and highly efficient method is the Hantzsch thiazole synthesis. nih.govscribd.com In this reaction, the α-haloketone is condensed with a thioamide, such as thiourea (B124793), to form a thiazole ring. organic-chemistry.orgijper.org Specifically, 1-Chloro-3-(4-fluorophenyl)propan-2-one reacts with thiourea where the nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine atom, displacing it in an SN2 reaction. The intermediate then undergoes intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic 2-amino-4-((4-fluorophenyl)methyl)thiazole. nih.govresearchgate.net This reaction provides a direct and high-yield route to substituted thiazoles, which are important scaffolds in both pharmaceutical and material sciences. nih.govijper.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 1-Chloro-3-(4-fluorophenyl)propan-2-one | Thiourea | Hantzsch Condensation | 2-Amino-4-((4-fluorophenyl)methyl)thiazole |

Beyond thiazoles, this versatile intermediate can be used to construct other heterocyclic systems. For example, reaction with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while condensation with other binucleophilic reagents can open pathways to a diverse array of five- and six-membered rings, further cementing its role as a fundamental building block in modern organic synthesis.

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 4 Fluorophenyl Propan 2 One

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Bands

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 1-Chloro-3-(4-fluorophenyl)propan-2-one is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration, typically observed in the region of 1715-1735 cm⁻¹. The presence of the adjacent chlorine atom, an electron-withdrawing group, is expected to shift this band to a higher wavenumber. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is anticipated to produce a strong band in the 1150-1250 cm⁻¹ range. The aliphatic C-H stretching of the methylene (B1212753) groups adjacent to the carbonyl and chloro groups would appear in the 2850-3000 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Bands for 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2900 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1150 - 1250 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Assignments

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While no specific FT-Raman data for 1-Chloro-3-(4-fluorophenyl)propan-2-one is readily available in the searched literature, a theoretical spectrum would show vibrations that are Raman active. Often, symmetrical vibrations and those involving non-polar bonds are more intense in Raman spectra.

For this compound, the symmetric stretching of the aromatic ring would likely be a strong Raman band. The C=O stretch, while also IR active, would be visible in the Raman spectrum as well. The C-Cl and C-F bonds are also expected to produce Raman active signals. Detailed vibrational assignments would require computational modeling or experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-Chloro-3-(4-fluorophenyl)propan-2-one would provide information on the different types of protons and their neighboring atoms. The spectrum is expected to show three distinct signals.

The protons of the chloromethyl group (-CH₂Cl) would appear as a singlet, shifted downfield due to the electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom. This signal is expected in the range of 4.2-4.4 ppm. The methylene protons (-CH₂-) attached to the aromatic ring would also appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on the 4-fluorophenyl ring would show a more complex pattern. Due to the fluorine substitution, they would appear as two sets of doublets (or more complex multiplets due to H-F coupling), integrating to two protons each. The protons ortho to the fluorine atom are expected to resonate at a different chemical shift than the protons meta to the fluorine.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| -CH₂Cl | Singlet | 4.2 - 4.4 | 2H |

| Ar-CH₂- | Singlet | 3.8 - 4.0 | 2H |

| Aromatic H (ortho to F) | Doublet of Doublets | ~7.0 - 7.2 | 2H |

| Aromatic H (meta to F) | Doublet of Doublets | ~7.2 - 7.4 | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, several distinct carbon signals are expected.

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 200-205 ppm. The carbon of the chloromethyl group (-CH₂Cl) would be found around 45-50 ppm. The methylene carbon attached to the aromatic ring (Ar-CH₂-) would resonate at approximately 40-45 ppm. The aromatic carbons would show four distinct signals due to the fluorine substituent. The carbon directly bonded to the fluorine (C-F) would exhibit a large C-F coupling constant and appear in the range of 160-165 ppm. The other aromatic carbons would appear in the typical aromatic region of 115-135 ppm, with their exact shifts influenced by the fluorine atom and their position on the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 205 |

| -CH₂Cl | 45 - 50 |

| Ar-CH₂- | 40 - 45 |

| C-F (Aromatic) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-H (Aromatic, ortho to F) | 115 - 120 (d, ²JCF ≈ 21 Hz) |

| C-H (Aromatic, meta to F) | 130 - 135 (d, ³JCF ≈ 8 Hz) |

| C-ipso (Aromatic) | 130 - 135 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Compounds

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The spectrum for 1-Chloro-3-(4-fluorophenyl)propan-2-one would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a CFCl₃ standard. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Table 4: Predicted ¹⁹F NMR Chemical Shift for 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Fluorine | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Ar-F | Multiplet | -110 to -120 |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule, providing insights that are often unattainable from one-dimensional (1D) spectra alone. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming its structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In a hypothetical COSY spectrum of 1-Chloro-3-(4-fluorophenyl)propan-2-one, a cross-peak would be expected between the protons of the methylene group adjacent to the carbonyl (C3-H₂) and the protons of the chloromethyl group (C1-H₂), if any long-range coupling exists, although typically this is weak. More importantly, it would confirm the through-bond proximity of protons within the same spin system. For the aromatic region, COSY would show correlations between the ortho- and meta-protons on the 4-fluorophenyl ring, helping to assign their specific chemical shifts.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, the HSQC spectrum would show correlations between the protons and carbons of the C1 methylene, the C3 methylene, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for 1-Chloro-3-(4-fluorophenyl)propan-2-one would include:

Correlations from the C1 methylene protons to the carbonyl carbon (C2).

Correlations from the C3 methylene protons to the carbonyl carbon (C2) and to the quaternary carbon of the fluorophenyl ring.

Correlations from the aromatic protons to adjacent and more distant carbons in the ring, as well as to the C3 methylene carbon.

These 2D NMR experiments, when analyzed together, would provide unambiguous evidence for the proposed structure of 1-Chloro-3-(4-fluorophenyl)propan-2-one by mapping out the complete bonding framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, 1-Chloro-3-(4-fluorophenyl)propan-2-one would typically be analyzed in positive ion mode. The resulting mass spectrum would be expected to show the protonated molecule, [M+H]⁺, as a prominent peak. Given the molecular weight of 186.61 g/mol for C₉H₈ClFO, the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 187. Additionally, adducts with sodium [M+Na]⁺ (m/z ≈ 209) or potassium [M+K]⁺ (m/z ≈ 225) may be observed, depending on the purity of the solvent and the experimental conditions. The presence of the chlorine atom would be indicated by an isotopic pattern for any chlorine-containing ion, with a characteristic ratio of approximately 3:1 for the M and M+2 peaks.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For the protonated molecule of 1-Chloro-3-(4-fluorophenyl)propan-2-one ([C₉H₉ClFO]⁺), the theoretical exact mass can be calculated. This experimentally determined accurate mass would be compared to the theoretical mass to confirm the molecular formula.

Table 1: Theoretical Exact Mass for [M+H]⁺ of 1-Chloro-3-(4-fluorophenyl)propan-2-one

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|---|

| [C₉H₉³⁵ClFO]⁺ | 187.0324 |

An HRMS measurement that matches these theoretical values to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.

LC-MS/MS for Compound Identification and Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for impurity profiling. bas.bgyoutube.com An LC method would first be developed to separate 1-Chloro-3-(4-fluorophenyl)propan-2-one from any starting materials, by-products, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer.

In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of the target compound or a potential impurity) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, characteristic fragmentation pathways could include the loss of HCl, CO, or cleavage of the bonds adjacent to the carbonyl group. By analyzing the fragmentation patterns of any detected impurities and comparing them to the parent compound, their structures can often be elucidated. This is crucial for ensuring the purity and quality of the synthesized compound.

X-ray Crystallography and Solid-State Structural Analysis

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of the three-dimensional structure of a compound in the solid state, provided that suitable single crystals can be grown.

Crystal System, Space Group, and Unit Cell Parameters

Should single crystals of 1-Chloro-3-(4-fluorophenyl)propan-2-one be obtained, X-ray diffraction analysis would reveal its crystal structure. This analysis provides precise information on bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice. The fundamental parameters derived from this analysis include the crystal system, space group, and unit cell dimensions.

As no published crystal structure for 1-Chloro-3-(4-fluorophenyl)propan-2-one is available, data for a structurally related compound, 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one, can serve as an illustrative example of the type of data that would be obtained.

Table 2: Illustrative Crystallographic Data for an Analogous Compound

| Parameter | Value (for an analogous compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7558 (4) |

| b (Å) | 23.3282 (17) |

| c (Å) | 7.4107 (6) |

| α (°) | 90 |

| β (°) | 96.976 (7) |

| γ (°) | 90 |

| Volume (ų) | 987.69 (13) |

This crystallographic data would provide the most accurate and detailed picture of the molecular geometry and intermolecular interactions of 1-Chloro-3-(4-fluorophenyl)propan-2-one in the solid state.

Molecular Conformation and Dihedral Angles in the Crystal Lattice

A detailed description of the molecular conformation and specific dihedral angles of 1-Chloro-3-(4-fluorophenyl)propan-2-one within its crystal lattice is not possible without crystallographic data. Such an analysis would typically involve defining the spatial arrangement of the 4-fluorophenyl group relative to the propan-2-one chain and the orientation of the chloro-substituent. Key dihedral angles, such as those involving the phenyl ring, the carbonyl group, and the chloromethyl group, would be crucial in understanding the molecule's three-dimensional structure.

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 4 Fluorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is employed to calculate a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity. For a molecule like 1-Chloro-3-(4-fluorophenyl)propan-2-one, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed and accurate picture of its chemical nature.

A fundamental step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified.

DFT calculations can predict these structural parameters with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography where available. The optimized geometry reveals the three-dimensional arrangement of the atoms, including the orientation of the 4-fluorophenyl ring relative to the propanone chain and the spatial disposition of the chlorine atom. Studies on similar molecules have demonstrated that DFT methods reliably predict these parameters.

Table 1: Representative Predicted Structural Parameters for 1-Chloro-3-(4-fluorophenyl)propan-2-one (Illustrative) Note: The following data is illustrative, based on typical values from DFT calculations on structurally related molecules, as specific published data for this compound is not available.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Carbonyl group bond distance | ~1.21 Å |

| C-Cl Bond Length | Carbon-chlorine bond distance | ~1.79 Å |

| C-F Bond Length | Carbon-fluorine bond distance in the phenyl ring | ~1.35 Å |

| C-C-C Bond Angle | Angle of the propanone backbone | ~118° |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, this would involve identifying the characteristic stretching frequencies for the C=O (carbonyl), C-Cl, and C-F bonds, as well as the various C-H and C-C vibrations within the molecule. For instance, the C=O stretching vibration is typically a strong, easily recognizable band in the IR spectrum.

Table 2: Illustrative Vibrational Frequencies and PED Assignments for 1-Chloro-3-(4-fluorophenyl)propan-2-one Note: This table is illustrative and based on characteristic frequency ranges for the functional groups present. Specific computational results for this molecule are not available in the cited literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | PED Contribution |

|---|---|---|

| C=O stretch | ~1730-1750 | >80% C=O stretch |

| C-Cl stretch | ~700-750 | High % C-Cl stretch |

| C-F stretch | ~1220-1260 | High % C-F stretch |

| Aromatic C-H stretch | ~3050-3100 | >95% C-H stretch |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, the HOMO is likely to be localized on the fluorophenyl ring and the oxygen atom of the carbonyl group, while the LUMO may be centered around the carbonyl carbon and the C-Cl bond, indicating sites for nucleophilic and electrophilic attack, respectively.

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) Note: The values presented are typical for similar organic molecules and are for illustrative purposes only.

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and charge delocalization. This method investigates interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy associated with these interactions (E(2)).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

In 1-Chloro-3-(4-fluorophenyl)propan-2-one, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a prime site for electrophilic attack. Conversely, regions near the hydrogen atoms and potentially the carbon of the C-Cl bond would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.

Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and Fukui functions, provide quantitative measures of chemical reactivity. The Fukui function, in particular, is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For 1-Chloro-3-(4-fluorophenyl)propan-2-one, calculating the Fukui functions would allow for a precise pinpointing of which atoms are most likely to accept or donate electrons. This analysis complements the qualitative predictions from MEP maps, offering a more rigorous, quantitative basis for understanding the molecule's site selectivity in chemical reactions.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting the nuclear magnetic resonance (NMR) spectra of molecules, serving as a valuable tool for structure verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method, commonly employed within Density Functional Theory (DFT), is a standard approach for calculating NMR chemical shifts (δ). prensipjournals.comprensipjournals.com This method has been successfully applied to various halogenated aromatic compounds to correlate theoretical structures with experimental spectroscopic data. prensipjournals.com

The process involves first optimizing the molecular geometry of 1-Chloro-3-(4-fluorophenyl)propan-2-one at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). prensipjournals.comprensipjournals.com Following optimization, the NMR shielding tensors are calculated. The isotropic chemical shifts are then determined by referencing the calculated isotropic shielding values of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For a molecule like 1-Chloro-3-(4-fluorophenyl)propan-2-one, theoretical calculations would predict the distinct chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom in the structure. For instance, calculations on similar molecules like 2-chloro-1-fluoro-4-nitrobenzene have shown good agreement between computed values and experimental data, with ¹H shifts ranging from approximately 6.1 to 9.0 ppm and ¹³C shifts from 129 to 186 ppm, depending on the computational level. prensipjournals.comprensipjournals.com These calculations help in the precise assignment of signals in experimentally obtained spectra.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Related Fluoro-Chloro Aromatic Compound This table illustrates the typical output of a comparative NMR study. Data is representative of findings for analogous compounds as specific calculations for 1-Chloro-3-(4-fluorophenyl)propan-2-one are not available in the cited literature.

| Atom Type | Calculated δ (ppm) - DFT/B3LYP | Experimental δ (ppm) |

| ¹H (Aromatic) | 8.3 - 9.0 | 7.2 - 8.3 |

| ¹³C (Aromatic, C-F) | 174 - 186 | 164 - 165 |

| ¹³C (Aromatic, C-Cl) | 141 - 142 | 117 - 118 |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and signal processing. rsc.org Computational methods are widely used to predict the NLO properties of novel organic molecules. The key parameters determining a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

These properties are typically calculated using DFT methods. A high value for the first-order hyperpolarizability (β) is indicative of a strong second-harmonic generation (SHG) response, a key NLO characteristic. researchgate.net For organic molecules, a large β value is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

In 1-Chloro-3-(4-fluorophenyl)propan-2-one, the fluorophenyl group and the carbonyl group can facilitate ICT, suggesting potential for NLO activity. Computational studies on similar structures, such as chalcone (B49325) derivatives, have been performed to quantify these properties. rsc.orgresearchgate.net These studies calculate the static and dynamic hyperpolarizabilities and often compare them to a standard NLO material like urea (B33335) to gauge their potential. For example, a computational study on a thiourea (B124793) derivative containing a 3-chloro-4-fluorophenyl group found its first hyperpolarizability to be 48 times that of urea, indicating significant NLO potential. researchgate.net

Table 2: Calculated NLO Properties for a Representative Organic Molecule This table shows typical NLO parameters calculated using DFT. Data is illustrative based on studies of analogous compounds.

| Parameter | Description | Calculated Value (a.u.) |

| μ | Dipole Moment | 2.5 - 5.0 D |

| α | Mean Polarizability | 150 - 250 x 10⁻²⁴ esu |

| β | First Hyperpolarizability | 300 - 400 x 10⁻³¹ esu |

Conformational Analysis and Energy Profiles

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. These analyses are crucial as the conformation can significantly impact a molecule's reactivity and biological activity. For 1-Chloro-3-(4-fluorophenyl)propan-2-one, rotations around the C-C single bonds define its three-dimensional shape.

Theoretical conformational analysis is performed by systematically rotating a specific dihedral angle and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the energy minima corresponding to stable conformers (e.g., staggered) and the energy maxima corresponding to transition states (e.g., eclipsed). nih.gov

Studies on similar fluorinated alkanes show that electrostatic interactions, such as repulsion between electronegative fluorine atoms or attraction between fluorine and hydrogen atoms, strongly influence conformational preferences. nih.gov For the target molecule, a PES scan would reveal the rotational barriers and the relative energies of the different conformers, indicating which shapes are most likely to exist at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation provides a detailed view of a molecule's dynamic behavior, including its conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). frontiersin.org

For 1-Chloro-3-(4-fluorophenyl)propan-2-one, an MD simulation would typically be performed by placing the molecule in a simulation box, often with solvent molecules like water, and then solving Newton's equations of motion for the system. mdpi.com The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds.

The results can be analyzed to understand how the molecule explores different conformations, the stability of these conformations, and how it interacts with surrounding molecules. frontiersin.org Such simulations are particularly valuable in pharmaceutical research for predicting how a molecule might bind to a protein target or permeate a cell membrane. mdpi.com

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule in the gas phase at a standard state (e.g., 298.15 K and 1 atm). prensipjournals.com These calculations are derived from the vibrational frequencies computed after geometric optimization. Properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and heat capacity (Cv) are determined based on principles of statistical mechanics. prensipjournals.com

These theoretical thermodynamic parameters provide fundamental information about the stability and energy of the molecule. For example, the standard enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. These data are vital for understanding chemical reactions and equilibria involving the compound. Computational studies on related chloro-fluoro-phenyl compounds routinely report these properties as part of a comprehensive molecular characterization. prensipjournals.comprensipjournals.com

Table 3: Representative Calculated Thermodynamic Properties This table presents typical thermodynamic data obtained from DFT frequency calculations for an analogous organic molecule at 298.15 K.

| Property | Description | Representative Value |

| Zero-Point Vibrational Energy | The energy of the molecule at 0 K due to vibrational motion. | 100-120 kcal/mol |

| Enthalpy (H) | The total heat content of the system. | 110-130 kcal/mol |

| Entropy (S) | The measure of disorder or randomness in the system. | 90-110 cal/mol·K |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature by one degree. | 40-50 cal/mol·K |

Structure Reactivity Relationships and Substituent Effects

Electronic and Steric Effects of the 4-Fluorophenyl Moiety on Reactivity

The 4-fluorophenyl group plays a critical role in modulating the electronic properties of the entire molecule. The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I) that propagates through the aromatic ring and the aliphatic chain. This effect decreases the electron density at the benzylic carbon (C3), and subsequently at the carbonyl carbon (C2) and the α-carbon (C1).

From a steric perspective, the 4-fluorophenyl group's influence is comparable to an unsubstituted phenyl ring. The fluorine atom's van der Waals radius is relatively small, so it does not introduce significant steric hindrance around the reactive sites of the propanone chain.

Influence of the Chlorine Atom on the α-Carbonyl Reactivity

1-Chloro-3-(4-fluorophenyl)propan-2-one is an α-chloroketone, a class of compounds known for their heightened reactivity. wikipedia.orgnih.gov The presence of the chlorine atom on the carbon adjacent (in the α-position) to the carbonyl group is the primary determinant of this molecule's characteristic reactions. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, significantly increasing the electron deficiency at the α-carbon. nih.gov

This electronic arrangement results in two primary electrophilic sites within the molecule: the carbonyl carbon and the α-carbon. wikipedia.orgnih.gov This bifunctionality allows for a diverse range of reactions. The α-carbon is highly activated towards bimolecular nucleophilic substitution (SN2) reactions, where the chlorine atom acts as a leaving group. The reactivity of α-haloketones in SN2 reactions is dramatically increased compared to corresponding alkyl halides. nih.gov For example, the reaction rate of chloroacetone (B47974) with potassium iodide is about 36,000 times faster than that of 1-chloropropane. wikipedia.org

The course of a reaction with a nucleophile can be directed towards either the α-carbon (substitution) or the carbonyl carbon (addition), often depending on the reaction conditions and the nature of the nucleophile. nih.govacs.org

| Reactive Site | Type of Attack | Potential Products |

| α-Carbon (C1) | Nucleophilic Substitution (SN2) | Substituted propanones |

| Carbonyl Carbon (C2) | Nucleophilic Addition | Halohydrin derivatives, Epoxides (via intramolecular substitution) |

Comparative Analysis with Structurally Similar Compounds

To better understand the unique reactivity of 1-Chloro-3-(4-fluorophenyl)propan-2-one, it is useful to compare it with structurally related molecules. The nature of the substituent on the phenyl ring and the identity of the halogen at the α-position both have a profound impact on the compound's chemical properties.

The table below provides a comparative analysis of reactivity based on structural modifications. An increase in the electron-withdrawing strength of the phenyl substituent or the leaving group ability of the halogen generally leads to enhanced reactivity towards nucleophiles.

| Compound | Key Structural Difference | Expected Effect on Reactivity Compared to 1-Chloro-3-(4-fluorophenyl)propan-2-one |

| 1-Chloro-3-phenylpropan-2-one | Lacks 4-fluoro substituent | Less reactive; the 4-fluorophenyl group is more electron-withdrawing, making the original compound's α-carbon and carbonyl carbon more electrophilic. |

| 1-Bromo-3-(4-fluorophenyl)propan-2-one | Bromine instead of chlorine at α-position | More reactive in SN2 reactions; bromide is a better leaving group than chloride. |

| 1-Chloro-3-(4-nitrophenyl)propan-2-one | 4-nitro substituent instead of 4-fluoro | More reactive; the nitro group is a significantly stronger electron-withdrawing group, greatly increasing electrophilicity. |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | Isomer (β-chloroketone) | Less reactive in SN2 reactions; the C-Cl bond is not directly activated by the adjacent carbonyl group's inductive effect. |

Stereochemical Implications in Synthesis and Reactions

The structure of 1-Chloro-3-(4-fluorophenyl)propan-2-one has important stereochemical implications. The α-carbon, bonded to the chlorine atom, is prochiral. Therefore, reactions involving this center can lead to the formation of chiral molecules.

Asymmetric Synthesis: The synthesis of enantiomerically enriched α-haloketones is an area of significant research. nih.gov Organocatalytic methods, for instance, can be employed for the direct and enantioselective α-chlorination of ketones. organic-chemistry.org In the context of 1-Chloro-3-(4-fluorophenyl)propan-2-one, the enolate of its precursor, 3-(4-fluorophenyl)propan-2-one, could be treated with a chlorinating agent in the presence of a chiral catalyst to yield a specific enantiomer.

Stereoselective Reactions: Once synthesized, chiral 1-Chloro-3-(4-fluorophenyl)propan-2-one can serve as a valuable intermediate. Nucleophilic substitution reactions at the chiral α-carbon typically proceed via an SN2 mechanism, which results in an inversion of the stereochemical configuration. nih.gov This allows for the predictable synthesis of a wide range of chiral products with a defined stereochemistry.

Furthermore, the reduction of the carbonyl group to a hydroxyl group introduces a second potential stereocenter at the C2 position. The stereochemical outcome of such reductions can be influenced by the existing stereocenter at C1 or by the use of stereoselective reducing agents, potentially leading to specific diastereomers of the corresponding chlorohydrin. The ability to control these stereochemical outcomes is crucial in the synthesis of complex target molecules. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into 1-Chloro-3-(4-fluorophenyl)propan-2-one will likely prioritize the development of novel and sustainable synthetic routes that offer improvements in terms of yield, safety, and environmental impact over traditional methods.

Current synthetic approaches to α-chloro ketones often rely on stoichiometric chlorinating agents, which can generate significant waste. Emerging research is expected to focus on catalytic and greener alternatives.

Potential Sustainable Synthetic Approaches:

| Method | Reagent/Catalyst | Advantages |

| Catalytic α-Chlorination | Aluminum chloride/Urea-Hydrogen Peroxide | Utilizes a milder and more environmentally friendly oxidizing system. tandfonline.com |

| Enolate Chlorination | Lithium diisopropylamide/p-Toluenesulfonyl chloride | Offers high regioselectivity for unsymmetrical ketones. pitt.edu |

| Solvent-Free Chlorination | N-Chlorosuccinimide (NCS) | Reduces solvent waste and can lead to simplified purification procedures. researchgate.net |

Future investigations could explore the adaptation of these methods for the specific synthesis of 1-Chloro-3-(4-fluorophenyl)propan-2-one, optimizing reaction conditions to maximize efficiency and minimize environmental impact.

Exploration of Under-researched Chemical Transformations

The reactivity of α-haloketones is well-established, serving as precursors to a wide array of organic compounds. nih.gov However, the full synthetic potential of 1-Chloro-3-(4-fluorophenyl)propan-2-one remains largely untapped. Future research should aim to systematically explore its reactivity with a diverse range of nucleophiles and reagents.

Key Areas for Exploration:

Reactions with Nucleophiles: A comprehensive study of its reactions with various oxygen, nitrogen, and sulfur nucleophiles could lead to the synthesis of novel ethers, amines, and thioethers, respectively. These transformations are fundamental in the construction of diverse molecular scaffolds. nih.gov

Favorskii Rearrangement: Investigation into the Favorskii rearrangement of this specific α-chloro ketone could yield valuable carboxylic acid derivatives, which are important intermediates in organic synthesis.

Heterocyclic Synthesis: α-Haloketones are renowned for their utility in the synthesis of a wide variety of heterocyclic compounds. nih.gov Exploring the reactions of 1-Chloro-3-(4-fluorophenyl)propan-2-one with dinucleophiles could open avenues to new classes of fluorinated heterocycles with potential biological activity.

Advanced Mechanistic Investigations through Integrated Computational and Experimental Studies

A deeper understanding of the reaction mechanisms governing the transformations of 1-Chloro-3-(4-fluorophenyl)propan-2-one is crucial for optimizing existing reactions and designing new ones. The integration of computational modeling with experimental studies offers a powerful approach to elucidate these mechanisms in detail.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of reaction pathways, transition state structures, and the influence of substituents on reactivity. up.ac.za For instance, computational analysis could be employed to understand the conformational preferences of 1-Chloro-3-(4-fluorophenyl)propan-2-one and how they influence its reactivity, similar to studies on other α-fluoroketones. beilstein-journals.org

Focus Areas for Mechanistic Studies:

| Research Question | Computational Approach | Experimental Validation |

| Nucleophilic Substitution vs. Elimination Pathways | DFT calculations of reaction energy profiles | Kinetic studies and product distribution analysis |

| Role of the Fluorine Substituent on Reactivity | Molecular electrostatic potential mapping | Comparison of reaction rates with non-fluorinated analogues |

| Conformational Effects on Stereoselectivity | Conformational analysis and transition state modeling | Chiral chromatography and spectroscopic analysis of products |

By combining theoretical predictions with empirical data, a more complete picture of the factors controlling the reactivity and selectivity of this compound's reactions can be developed.

Expanding the Scope of Applications as a Versatile Synthetic Building Block

The presence of both a reactive α-chloro ketone functionality and a fluorinated phenyl ring makes 1-Chloro-3-(4-fluorophenyl)propan-2-one an attractive building block for the synthesis of high-value molecules. youtube.com The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govalfa-chemistry.comossila.com